2-Acetyl-1-pyrroline (2AP) is a potent aroma compound primarily known for its contribution to the characteristic "popcorn" or "pandan" fragrance in various foods, especially aromatic rice varieties. [, ] This cyclic imine is naturally occurring and plays a significant role in food chemistry and sensory analysis. [, ]
2AP is a colorless liquid at room temperature with a low boiling point, contributing to its volatility. [] It has a distinct "popcorn" or "pandan" like aroma, even at very low concentrations. [, ] The compound is relatively unstable and prone to degradation under the influence of heat, light, and oxygen. []
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